Sodium 3-chloro-2-cyanobenzenethiolate

Description

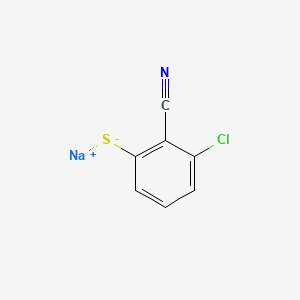

Sodium 3-chloro-2-cyanobenzenethiolate (CAS: Not provided in evidence) is a sodium salt derived from a benzene ring substituted with three functional groups: a chlorine atom at position 3, a cyano (-CN) group at position 2, and a thiolate (-S⁻Na⁺) group.

Properties

Molecular Formula |

C7H3ClNNaS |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

sodium;3-chloro-2-cyanobenzenethiolate |

InChI |

InChI=1S/C7H4ClNS.Na/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H;/q;+1/p-1 |

InChI Key |

REINRBZWWFKMLB-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)[S-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-chloro-2-cyanobenzenethiolate typically involves the reaction of 3-chloro-2-cyanobenzenethiol with a sodium base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The thiol group is deprotonated by the sodium base, forming the thiolate anion, which is then stabilized by the sodium cation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form the corresponding thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or alkoxides. This reaction typically occurs under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4); carried out in anhydrous conditions.

Substitution: Amines, alkoxides; carried out in basic conditions, often using solvents like ethanol or methanol.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 3-chloro-2-cyanobenzenethiolate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its reactive thiolate group.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of sodium 3-chloro-2-cyanobenzenethiolate involves its reactivity as a nucleophile. The thiolate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in the formation of more complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence provided includes sodium chloroacetate, 3-chlorobenzaldehyde, and sodium 4-methoxybenzoate.

Functional Group Analysis

Key Observations:

- Electron Effects : The Cl and CN groups in the target compound create an electron-deficient aromatic ring, contrasting with sodium 4-methoxybenzoate’s electron-donating methoxy group. This difference likely affects solubility and reactivity (e.g., thiolate nucleophilicity vs. carboxylate stability).

- Nucleophilicity : The thiolate group in the target compound is a stronger nucleophile than carboxylates (e.g., sodium chloroacetate) or aldehydes, suggesting utility in SN2 reactions or metal coordination.

Notes:

- Thiolates are generally more reactive and may require stricter handling than aldehydes or carboxylates. For example, sodium chloroacetate’s regulatory warnings highlight corrosivity , while 3-chlorobenzaldehyde mandates precautions against inhalation and skin contact .

- The absence of direct safety data for the target compound necessitates extrapolation from analogs with similar substituents (e.g., Cl, CN).

Thermal and Spectroscopic Behavior

While sodium 4-methoxybenzoate’s spectroscopic data (e.g., IR, NMR) are documented , the target compound’s spectral properties remain unaddressed in the evidence. Key differences would arise from:

- Thiolate vs. Carboxylate : Thiolate (-S⁻) vibrations in IR (~500–600 cm⁻¹) differ from carboxylate (-COO⁻) stretches (~1400–1600 cm⁻¹).

- Substituent Effects : The CN group’s strong electron-withdrawing nature would downfield-shift aromatic protons in NMR compared to methoxy or aldehyde substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.